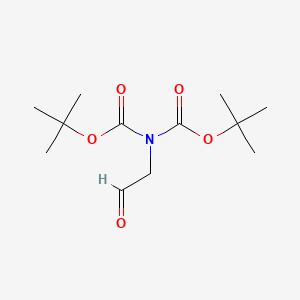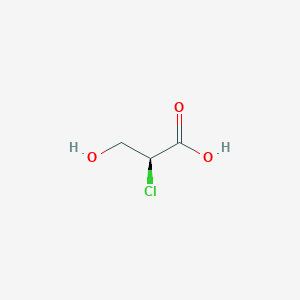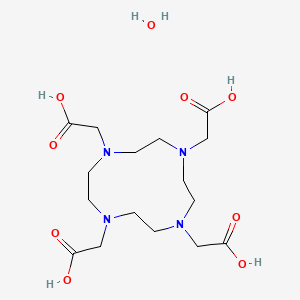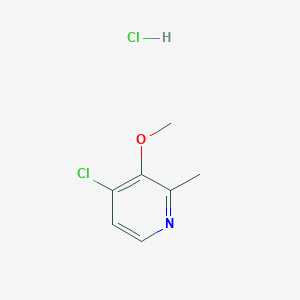
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a pyridine derivative with the molecular formula C7H9Cl2NO. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of anti-ulcerative agents and other medicinal compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chloro-3-methoxy-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-3-methoxy-2-methylpyridine.
Oxidation: Formation of 4-chloro-3-methoxy-2-methylpyridine-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-2-methylpiperidine.
科学研究应用
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Employed in the development of anti-ulcerative agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an anti-ulcerative agent, it is believed to inhibit the secretion of gastric acid by blocking histamine H2 receptors on the parietal cells of the stomach. This reduces the production of stomach acid, thereby alleviating symptoms of ulcers and gastroesophageal reflux disease (GERD) .
相似化合物的比较
Similar Compounds
- 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
- 4-Chloro-3-methoxy-2-methylpyridine
Uniqueness
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable in pharmaceutical synthesis .
属性
IUPAC Name |
4-chloro-3-methoxy-2-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-7(10-2)6(8)3-4-9-5;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAIZRGSCDWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
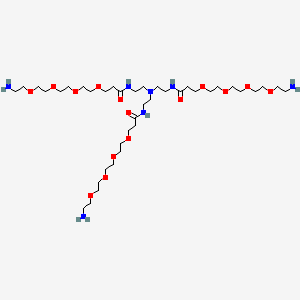
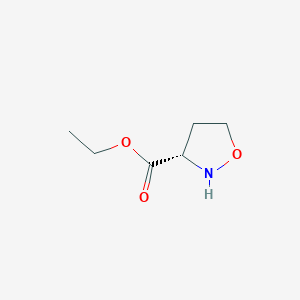
![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)
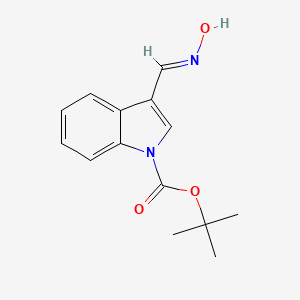
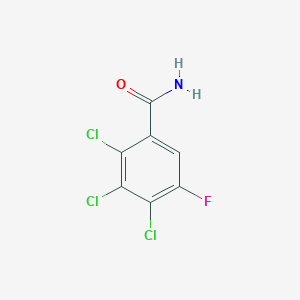
![8-Chloro-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B8027553.png)
![8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027555.png)
![5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B8027568.png)
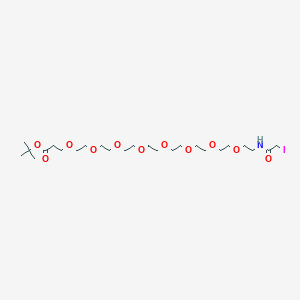
![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)
